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Compound of Interest

Compound Name: Enerisant hydrochloride

Cat. No.: B12375647

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the safety and
toxicology of Enerisant hydrochloride (also known as TS-091). Comprehensive preclinical
toxicology data, including full study reports on genotoxicity, carcinogenicity, and reproductive
toxicity, are not available in the public domain at the time of writing. The information presented
herein is intended for research and informational purposes only and does not constitute
medical advice.

Introduction

Enerisant hydrochloride is a potent and highly selective histamine H3 receptor antagonist
and inverse agonist that has been investigated for its potential therapeutic effects in
neurocognitive disorders, particularly narcolepsy.[1][2][3] By blocking the inhibitory presynaptic
H3 autoreceptors, Enerisant enhances the release of histamine and other neurotransmitters
such as dopamine and acetylcholine in the central nervous system, which are crucial for
maintaining wakefulness and cognitive function.[1][4][5] This technical guide provides a
comprehensive overview of the available safety and toxicological data on Enerisant
hydrochloride, compiled from preclinical and clinical studies.

Mechanism of Action

Enerisant's primary mechanism of action is its high-affinity binding to and subsequent
antagonism of the histamine H3 receptor.[1][3] The H3 receptor functions as an autoreceptor
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on histaminergic neurons and a heteroreceptor on other neurons, regulating the release of
histamine and other neurotransmitters. As an inverse agonist, Enerisant not only blocks the
action of agonists but also reduces the constitutive activity of the H3 receptor, leading to a
more robust increase in neurotransmitter release.[1]
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Caption: Mechanism of action of Enerisant hydrochloride at the synapse.

Non-Clinical Safety and Toxicology

Detailed, publicly available non-clinical toxicology studies for Enerisant hydrochloride are
limited. The following sections summarize the available data and outline the standard
experimental protocols typically employed in drug development.

In Vitro Toxicology
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No publicly available data.

Standard Experimental Protocols: A standard in vitro toxicology assessment would typically
include:

o Genotoxicity: Ames test (bacterial reverse mutation assay), chromosomal aberration test in
mammalian cells (e.g., CHO, CHL), and mouse lymphoma assay (MLA).

e Cardiotoxicity: hERG (human Ether-a-go-go-Related Gene) potassium channel assay to
assess the potential for QT interval prolongation.

e Hepatotoxicity: Assessment of cytotoxicity in primary human hepatocytes.

In Vivo Toxicology

No publicly available data on acute, subchronic, chronic, reproductive, or carcinogenicity
studies.

Pharmacology Studies in Rodents: Enerisant has been shown to be orally active in rats.[4] In
vivo studies have demonstrated that Enerisant occupies histamine H3 receptors in the brain in
a dose-dependent manner and increases the extracellular levels of histamine, dopamine, and
acetylcholine in brain regions associated with wakefulness and cognition.[5]

Standard Experimental Protocols:

o Acute Toxicity: Single-dose studies in two mammalian species (one rodent, one non-rodent)
to determine the maximum tolerated dose (MTD) and identify potential target organs of
toxicity.

e Subchronic and Chronic Toxicity: Repeated-dose studies (typically 28-day and 90-day) in at
least two species to evaluate the toxicological profile with prolonged exposure.

o Safety Pharmacology: A battery of tests to assess the effects on vital functions, including
cardiovascular, respiratory, and central nervous systems.

o Genotoxicity: In vivo micronucleus test in rodents to assess for chromosomal damage.

o Carcinogenicity: Long-term (2-year) studies in rodents to evaluate the carcinogenic potential.
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o Reproductive and Developmental Toxicity: Studies to assess effects on fertility, embryonic-
fetal development, and pre- and postnatal development.

Experimental Workflow for Preclinical Safety
Assessment
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Caption: A generalized workflow for preclinical safety and toxicology assessment.
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Clinical Safety and Pharmacokinetics
Pharmacokinetics

Enerisant hydrochloride is rapidly absorbed after oral administration, with the time to reach
maximum plasma concentration (Cmax) being approximately 2 hours.[6] The Cmax and area
under the curve (AUC) increase in a dose-dependent manner.[6] The elimination half-life is
approximately 8 hours.[6] A significant portion of the administered dose (64.5% to 89.9%) is
excreted unchanged in the urine within 48 hours, indicating minimal metabolism.[3][6] In vitro
studies have shown that while CYP2D6 and CYP3A4 are involved in the minor metabolic
pathways of Enerisant, the potential for clinically relevant drug-drug interactions mediated by
cytochrome P450 enzymes is considered low.[6]

Pharmacokinetic Parameter Value Reference
Time to Cmax (Tmax) ~2.00 hours [6]
Elimination Half-life (t1/2) ~8 hours [6]

Urinary Excretion (unchanged)  64.5% - 89.9% within 48 hours  [6]

] Minimal, primarily via CYP2D6
Metabolism [6]
and CYP3A4

Clinical Safety

Safety and tolerability data for Enerisant hydrochloride are available from Phase 1 studies in
healthy volunteers and two Phase 2 studies in patients with narcolepsy.[2][3]

Phase 1 Studies: In a multiple ascending dose (MAD) study in healthy Japanese individuals,
Enerisant was tolerated at doses of 50 and 100 mg for 7 days.[3] A similar study in healthy
individuals in the United States confirmed tolerability up to 150 mg for 10 days.[2] No serious or
otherwise significant adverse events were reported in a Phase 1 study in healthy Japanese
male subjects.[6]

Phase 2 Studies in Narcolepsy Patients: Two Phase 2, fixed-dose, double-blind, randomized,
placebo-controlled trials were conducted to evaluate the efficacy and safety of Enerisant in
patients with narcolepsy.[2][3][7]
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o Study 1: Investigated dosages of 25, 50, and 100 mg/day for 3 weeks. These higher doses
were not well-tolerated, leading to a significant number of withdrawals due to adverse
events.[2][3][7]

o Study 2: Investigated lower dosages of 5 and 10 mg/day. These doses were better tolerated,
with a lower incidence of adverse events compared to Study 1.[2][3][7]

Adverse Events: The most frequently reported adverse events in the Phase 2 studies,
particularly at higher doses, were:

e Insomnia[2][3][7]
« Headache[2][3][7]
« Nausea[2][3][7]

The incidence of these adverse events was dose-dependent.[2]

- : Key Safety
Clinical Study Population Dosage(s) - Reference(s)
Findings
Healthy
50 and 100 mg
Phase 1 MAD Japanese Tolerated [3]
for 7 days
Volunteers
Healthy US Up to 150 mg for
Phase 1 MAD Tolerated 2]
Volunteers 10 days
Poorly tolerated;
high withdrawal
25, 50, 100
Phase 2 (Study Narcolepsy rate due to AEs
) mg/day for 3 ) ) [21[31[7]
1) Patients (insomnia,
weeks
headache,
nausea)
Better tolerated
Phase 2 (Study Narcolepsy than higher
] 5, 10 mg/day [21[31[7]
2) Patients doses; lower

incidence of AEs
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Logical Relationship in Clinical Safety Evaluation
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Caption: Logical flow of clinical safety evaluation for Enerisant hydrochloride.

Summary and Conclusion

Enerisant hydrochloride is a potent and selective histamine H3 receptor antagonist/inverse
agonist with a well-defined mechanism of action. The available clinical data from Phase 1 and 2
studies indicate a dose-dependent safety and tolerability profile. While lower doses (5 and 10
mg/day) were generally well-tolerated in patients with narcolepsy, higher doses (25 mg/day and
above) were associated with a higher incidence of adverse events, primarily insomnia,
headache, and nausea, leading to poor tolerability.[2][3][7] The pharmacokinetic profile of
Enerisant is characterized by rapid absorption, a half-life of approximately 8 hours, and minimal
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metabolism with primary excretion via the kidneys.[6] This suggests a low potential for drug-
drug interactions involving CYP enzymes.[6]

A significant gap in the publicly available information is the lack of comprehensive preclinical
toxicology data, including studies on genotoxicity, carcinogenicity, and reproductive toxicity.
Such data is essential for a complete assessment of the safety profile of any investigational
drug. Therefore, while the clinical safety data provides valuable insights, a complete
toxicological profile of Enerisant hydrochloride cannot be constructed from the currently
available public information. Further disclosure of preclinical safety data would be necessary for
a more thorough evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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